molecular formula C13H16O3 B13949654 2-Methyl-3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid CAS No. 63815-32-7

2-Methyl-3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid

Cat. No.: B13949654
CAS No.: 63815-32-7
M. Wt: 220.26 g/mol
InChI Key: BNXYGYJTTAFHEE-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid is an organic compound that belongs to the class of 1,3-dicarbonyl compounds These compounds are characterized by the presence of two carbonyl groups separated by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid typically involves the condensation of 2,4,6-trimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by acid hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-oxopropanoic acid: A simpler analog with similar chemical properties.

    3-Oxo-2-methylpropanoate: Another related compound with a similar structure.

    Methyl acetoacetate: A commonly used reagent in organic synthesis with comparable reactivity.

Uniqueness

2-Methyl-3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

63815-32-7

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-methyl-3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid

InChI

InChI=1S/C13H16O3/c1-7-5-8(2)11(9(3)6-7)12(14)10(4)13(15)16/h5-6,10H,1-4H3,(H,15,16)

InChI Key

BNXYGYJTTAFHEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(C)C(=O)O)C

Origin of Product

United States

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